Ethyl 2-fluoro-3-oxo-3-phenylpropanoate
Overview
Description
Synthesis Analysis
The synthesis of compounds related to ethyl 2-fluoro-3-oxo-3-phenylpropanoate involves various strategies, including the Wittig procedure for preparing ethyl (Z)-3-fluoropropenoate and subsequent cycloaddition reactions, showcasing the compound's versatility in synthetic chemistry (Patrick, Neumann, & Tatro, 2011). Another approach involves Ru(II)-catalyzed synthesis for the construction of poly-substituted furans from ethyl 3-oxo-3-phenylpropanoates (Chourasiya, Kumar, Vikram, & Tadigoppula, 2023).
Molecular Structure Analysis
The structural characterization of ethyl 2-fluoro-3-oxo-3-phenylpropanoate derivatives involves advanced spectroscopic techniques. For example, the vibrational spectra analysis of ethyl (2Z)-2-(2-amino-4-oxo-1,3-oxazol-5(4H)-ylidene)-3-oxo-3-phenylpropanoate was conducted using FT-IR, Laser-Raman spectra, and theoretical methods, contributing to a deeper understanding of its molecular structure (Kıbrız et al., 2013).
Chemical Reactions and Properties
Ethyl 2-fluoro-3-oxo-3-phenylpropanoate undergoes various chemical reactions, such as cycloaddition and annulation reactions, to form structurally complex and functionally diverse products. The cycloaddition reactions of ethyl (Z)-3-fluoropropenoate have been studied for their potential to produce endo products with specific configurations (Patrick et al., 2011). Additionally, Ru(II)-catalyzed oxidative annulation reactions offer novel methods for synthesizing poly-substituted furans (Chourasiya et al., 2023).
Scientific Research Applications
Application 1: Electrophilic Fluorination
- Scientific Field : Chemistry, specifically electrophilic fluorination .
- Summary of the Application : Ethyl 2-fluoro-3-oxo-3-phenylpropanoate is used in the process of electrophilic fluorination . This process is a part of the chemistry of fluorine-containing compounds, which has emerged as an exciting area of multidisciplinary research .
- Methods of Application or Experimental Procedures : The procedure involves mixing ethyl 3-oxo-3-phenylpropionate with 1.2 equivalents of a hypervalent iodine compound and an excess (10-fold) of 55% aqueous HF . This results in the formation of the corresponding ethyl 2-fluoro-3-oxo-3-phenylpropionate .
- Results or Outcomes : The outcome of this procedure is the formation of ethyl 2-fluoro-3-oxo-3-phenylpropionate in up to 98% chemical yield .
Application 2: Real-time In-line NMR Spectroscopy
- Scientific Field : Chemistry, specifically real-time in-line NMR spectroscopy .
- Summary of the Application : Ethyl 2-fluoro-3-oxo-3-phenylpropanoate can be used in a self-optimizing synthetic organic reactor system that uses real-time in-line NMR spectroscopy . This technique allows for the real-time advanced structural characterization of reaction mixtures .
- Methods of Application or Experimental Procedures : The platform is controlled via a modular LabView software control system for the hardware, NMR, data analysis, and feedback optimization . The potential of this technique is demonstrated through the optimization of a catalytic organic reaction in real-time .
- Results or Outcomes : The outcome of this procedure is the optimization of a catalytic organic reaction in real-time, showing its applicability to self-optimizing systems using criteria such as stereoselectivity, multi-nuclear measurements, or 2D correlations .
Application 3: Preparation of Fluorinated Compounds
- Scientific Field : Chemistry, specifically the preparation of fluorinated compounds .
- Summary of the Application : Ethyl 2-fluoroacetoacetate is an α-fluorinated β-keto ester that can be prepared by the fluorination of ethyl acetoacetate . Ethyl 2-fluoro-3-oxo-3-phenylpropanoate can be used in the preparation of δ-keto-β-hydroxy-α-fluoro esters and fluorinated [1,2,4]triazolo [1,5- a ]pyrimidin-7 (4 H)-ones .
- Methods of Application or Experimental Procedures : The procedure involves the fluorination of ethyl acetoacetate to prepare Ethyl 2-fluoroacetoacetate . This compound can then be used in the preparation of other fluorinated compounds .
- Results or Outcomes : The outcome of this procedure is the preparation of δ-keto-β-hydroxy-α-fluoro esters and fluorinated [1,2,4]triazolo [1,5- a ]pyrimidin-7 (4 H)-ones .
Application 4: Preparation of Ethyl 2-fluoro-2-benzolyacetate
- Scientific Field : Chemistry, specifically the preparation of fluorinated compounds .
- Summary of the Application : Ethyl 2-fluoro-3-oxo-3-phenylpropanoate can be used to prepare ethyl 2-fluoro-2-benzolyacetate . This compound is a fluorinated ester that can be used in various chemical reactions .
- Methods of Application or Experimental Procedures : The procedure involves the reaction of Ethyl benzoylacetate (Benzoylacetic acid ethyl ester) to prepare ethyl 2-fluoro-2-benzolyacetate .
- Results or Outcomes : The outcome of this procedure is the preparation of ethyl 2-fluoro-2-benzolyacetate .
Application 5: Pharmacokinetics and Medicinal Chemistry
- Scientific Field : Pharmacokinetics and Medicinal Chemistry .
- Summary of the Application : Ethyl 2-fluoro-3-oxo-3-phenylpropanoate can be used in the field of pharmacokinetics and medicinal chemistry . It can be used to study the absorption, distribution, metabolism, and excretion of drugs .
- Methods of Application or Experimental Procedures : The compound can be used in various experimental procedures to study the pharmacokinetics of drugs .
- Results or Outcomes : The outcome of these studies can provide valuable information about the behavior of drugs in the body .
Safety And Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These statements indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . These statements provide guidance on how to handle the compound safely.
properties
IUPAC Name |
ethyl 2-fluoro-3-oxo-3-phenylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO3/c1-2-15-11(14)9(12)10(13)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTELMTOYSPFNNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)C1=CC=CC=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30505553 | |
Record name | Ethyl 2-fluoro-3-oxo-3-phenylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30505553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-fluoro-3-oxo-3-phenylpropanoate | |
CAS RN |
1479-22-7 | |
Record name | Ethyl 2-fluoro-3-oxo-3-phenylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30505553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 2-fluoro-3-oxo-3-phenylpropanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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